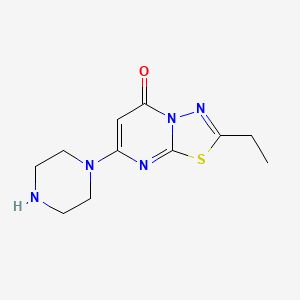

RUC-1

Description

Properties

Molecular Formula |

C11H15N5OS |

|---|---|

Molecular Weight |

265.34 g/mol |

IUPAC Name |

2-ethyl-7-piperazin-1-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |

InChI |

InChI=1S/C11H15N5OS/c1-2-9-14-16-10(17)7-8(13-11(16)18-9)15-5-3-12-4-6-15/h7,12H,2-6H2,1H3 |

InChI Key |

WUYNDJNASMITGA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN2C(=O)C=C(N=C2S1)N3CCNCC3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

RUC-1; RUC 1; RUC1; |

Origin of Product |

United States |

Foundational & Exploratory

Characterization of the RUC-1 Binding Site on Integrin αIIbβ3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrin αIIbβ3, also known as glycoprotein IIb/IIIa, is a key receptor on the surface of platelets that plays a crucial role in hemostasis and thrombosis. Upon platelet activation, αIIbβ3 undergoes a conformational change to a high-affinity state, enabling it to bind its primary ligand, fibrinogen, and mediate platelet aggregation.[1][2][3] Consequently, αIIbβ3 has been a major target for the development of antiplatelet therapies.

RUC-1 is a novel small-molecule antagonist of αIIbβ3 that exhibits a unique mechanism of action compared to traditional Arg-Gly-Asp (RGD)-mimetic inhibitors like eptifibatide and tirofiban.[1][2][4] This technical guide provides an in-depth characterization of the this compound binding site on αIIbβ3, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular interactions and signaling pathways.

This compound Binding Site and Mechanism of Action

Crystallographic and molecular dynamics studies have revealed that this compound binds exclusively to a pocket within the β-propeller domain of the αIIb subunit of the integrin.[2][5][6] This interaction is distinct from that of RGD-mimetic drugs, which bind to a site spanning both the αIIb and β3 subunits and directly interact with the Metal Ion-Dependent Adhesion Site (MIDAS) in the β3 subunit.[2][4]

The key features of the this compound binding mechanism are:

-

αIIb Specificity: this compound makes no contact with the β3 subunit.[1][2][4]

-

Key Residues: The binding of this compound to the αIIb β-propeller is critically dependent on interactions with residues Tyrosine 190 (Y190) and Aspartic Acid 232 (D232).[1][2]

-

No Conformational Change: Unlike RGD-mimetics, this compound does not induce the "open" or high-affinity conformation of αIIbβ3.[1][2][4][7][8] It stabilizes the closed, low-affinity state of the receptor.

This unique mechanism of action prevents this compound from "priming" the receptor, a phenomenon observed with some RGD-mimetics where transient binding can lead to a temporary increase in receptor affinity for its natural ligands.[7][8]

Quantitative Data

The following tables summarize the key quantitative data characterizing the interaction of this compound and its derivatives with αIIbβ3.

Table 1: Inhibitory Potency of RUC Compounds

| Compound | Target | Assay | IC50 | Citation(s) |

| This compound | Human αIIbβ3 | Fibrinogen Binding Inhibition | ~10-13 μM | [6][7][8] |

| RUC-2 | Human αIIbβ3 | ADP-induced Platelet Aggregation | ~90 nM | [7][8] |

| RUC-4 (Zalunfiban) | Human αIIbβ3 | ADP-induced Platelet Aggregation | ~20% more potent than RUC-2 | [7][8] |

Table 2: Impact of αIIb Mutations on this compound Affinity

| Mutation | Effect on this compound Affinity | Method of Assessment | Citation(s) |

| Y190F | ~80% reduction | 6-fold increase in IC50 for fibrinogen binding inhibition | [2] |

| D232H | >95% reduction | Inhibition of fibrinogen binding | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the this compound αIIbβ3 binding site.

Site-Directed Mutagenesis

Site-directed mutagenesis is employed to substitute specific amino acid residues in the αIIb subunit to identify those critical for this compound binding. The QuikChange™ Site-Directed Mutagenesis Kit is a common tool for this purpose.

Protocol Overview:

-

Primer Design: Design mutagenic oligonucleotide primers (typically 25-45 bases in length) containing the desired mutation (e.g., Y190F or D232H in the αIIb cDNA). The primers should anneal to the same sequence on opposite strands of the plasmid.

-

Mutant Strand Synthesis: Perform thermal cycling using a high-fidelity DNA polymerase (e.g., PfuTurbo) to replicate both plasmid strands, incorporating the mutagenic primers.

-

Digestion of Parental DNA: Digest the parental, non-mutated DNA template using the Dpn I endonuclease, which specifically targets methylated and hemimethylated DNA.

-

Transformation: Transform the nicked, mutated plasmid DNA into competent E. coli cells for amplification.

-

Verification: Sequence the mutated plasmid DNA to confirm the presence of the desired mutation.

-

Expression: Transfect the mutated αIIb cDNA along with wild-type β3 cDNA into a suitable mammalian cell line (e.g., CHO cells) for functional assays.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the this compound binding site on the αIIbβ3 headpiece.

Protocol Overview:

-

Protein Expression and Purification: Express and purify the αIIbβ3 headpiece fragment.

-

Crystallization: Grow crystals of the αIIbβ3 headpiece in the absence of any ligand.

-

Soaking: Soak the grown crystals in a solution containing this compound to allow the molecule to diffuse into the crystal lattice and bind to the protein.

-

Data Collection: Expose the this compound-soaked crystals to a high-intensity X-ray beam and collect the diffraction data.

-

Structure Determination: Process the diffraction data to determine the electron density map and build the atomic model of the αIIbβ3-RUC-1 complex.

Cell Adhesion Assay

Cell adhesion assays are used to assess the inhibitory effect of this compound on the binding of αIIbβ3-expressing cells to its ligand, fibrinogen.

Protocol Overview:

-

Plate Coating: Coat 96-well microtiter plates with fibrinogen (e.g., 10-50 µg/mL) and block non-specific binding sites with a blocking agent like bovine serum albumin (BSA).

-

Cell Preparation: Use a cell line stably expressing human αIIbβ3 (e.g., CHO cells). Suspend the cells in a serum-free medium.

-

Inhibition: Incubate the cells with various concentrations of this compound or a vehicle control.

-

Adhesion: Add the cell suspension to the fibrinogen-coated wells and incubate to allow for cell adhesion.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Quantify the number of adherent cells. This can be done by staining the cells with a dye (e.g., crystal violet) and measuring the absorbance, or by using a fluorescently labeled cell population.

Gel Filtration Chromatography

Gel filtration chromatography (also known as size-exclusion chromatography) is used to assess changes in the hydrodynamic radius of the αIIbβ3 protein, providing insights into conformational changes upon ligand binding.

Protocol Overview:

-

Column Selection and Equilibration: Select a gel filtration column with a fractionation range appropriate for the size of the αIIbβ3 ectodomain (approx. 226 kDa). Equilibrate the column with a suitable buffer.

-

Sample Preparation: Prepare purified αIIbβ3 ectodomain in the presence or absence of this compound or other ligands (e.g., eptifibatide).

-

Chromatography: Inject the protein sample onto the column and elute with the equilibration buffer at a constant flow rate.

-

Detection: Monitor the protein elution profile using an in-line UV detector (at 280 nm).

-

Analysis: Compare the elution volumes of αIIbβ3 in the different conditions. A shift to a smaller elution volume indicates an increase in the Stokes radius, suggesting a more extended conformation.

Dynamic Light Scattering (DLS)

DLS is another technique used to measure the size and size distribution of macromolecules in solution, providing information about conformational changes.

Protocol Overview:

-

Sample Preparation: Prepare samples of purified αIIbβ3 in a suitable buffer, with and without the addition of this compound or other ligands. The samples should be filtered to remove any dust or aggregates.

-

Instrument Setup: Set the parameters on the DLS instrument, including the laser wavelength, scattering angle, and temperature.

-

Data Acquisition: Place the sample in the instrument and collect the light scattering data over time. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the protein molecules.

-

Data Analysis: The instrument's software calculates the translational diffusion coefficient from the intensity fluctuations. This is then used to determine the hydrodynamic radius (Stokes radius) of the protein using the Stokes-Einstein equation. An increase in the Stokes radius is indicative of a conformational change to a more extended state. For αIIbβ3, a Stokes radius of approximately 7.67 nm has been reported for the detergent-solubilized complex.[1]

Visualizations

Logical Flow of this compound Binding Site Characterization

References

- 1. Mechanism of integrin activation by talin and its cooperation with kindlin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ADAP interactions with talin and kindlin promote platelet integrin αIIbβ3 activation and stable fibrinogen binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROBING αIIbβ3: LIGAND INTERACTIONS BY DYNAMIC FORCE SPECTROSCOPY AND SURFACE PLASMON RESONANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Mechanism of Kindlin-mediated Activation of Integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Targeting Focal Adhesion Kinase Using Inhibitors of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kindlins, Integrin Activation and the Regulation of Talin Recruitment to αIIbβ3 | PLOS One [journals.plos.org]

- 8. Kindlin Assists Talin to Promote Integrin Activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to RUC-1: A Novel αIIbβ3 Integrin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RUC-1 is a small molecule inhibitor that demonstrates high specificity for the platelet integrin αIIbβ3, a key receptor in platelet aggregation and thrombus formation. Identified through high-throughput screening, this compound represents a novel class of antiplatelet agents that bind exclusively to the αIIb subunit of the receptor. This unique mechanism of action distinguishes it from many existing αIIbβ3 antagonists that interact with both the αIIb and β3 subunits. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and an examination of its impact on platelet signaling pathways.

Chemical Structure and Properties

This compound, with the CAS Number 796886-30-1, is characterized by a core 5H-[1][2][3]thiadiazolo[3,2-a]pyrimidin-5-one heterocyclic structure. Its chemical formula is C₁₃H₁₁F₃N₆OS.

Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁F₃N₆OS | |

| CAS Number | 796886-30-1 | [4] |

| Molar Mass | 372.33 g/mol | |

| Core Structure | 5H-[1][2][3]thiadiazolo[3,2-a]pyrimidin-5-one |

Mechanism of Action

This compound functions as a competitive antagonist of the αIIbβ3 integrin receptor on the surface of platelets. Its mechanism is distinct in that it binds exclusively to a pocket on the β-propeller domain of the αIIb subunit.[3][5][6] This binding prevents the conformational changes in αIIbβ3 that are necessary for it to bind its primary ligand, fibrinogen. By inhibiting the αIIbβ3-fibrinogen interaction, this compound effectively blocks the final common pathway of platelet aggregation, regardless of the initial platelet agonist.

Unlike many RGD (Arginine-Glycine-Aspartate)-mimetic inhibitors, this compound does not interact with the Metal Ion-Dependent Adhesion Site (MIDAS) on the β3 subunit.[3][5] This is significant because interaction at the β3 subunit can sometimes lead to paradoxical platelet activation.

Biological Properties and Efficacy

This compound has been shown to be a potent inhibitor of platelet aggregation. While its direct successor, RUC-2, is approximately 100 times more potent, this compound laid the groundwork for this new class of inhibitors.

Table 2: In Vitro Efficacy of this compound

| Parameter | Value | Assay | Reference |

| IC₅₀ (αIIbβ3 Inhibition) | ~10 µM | Platelet Adhesion Assay | |

| Specificity | Selective for αIIbβ3 over αVβ3 | Cell Adhesion Assays |

Mutational studies have highlighted the importance of specific residues in the αIIb subunit for this compound binding. For instance, a Y190F mutation in the αIIb subunit leads to a significant reduction in this compound affinity.[3][6]

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available and has been described as "restrictive", the general approach involves the construction of the 5H-[1][2][3]thiadiazolo[3,2-a]pyrimidin-5-one core. This is typically achieved through the cyclization of a 2-amino-1,3,4-thiadiazole derivative with a β-ketoester or a similar three-carbon synthon. The specific substituents on the thiadiazole and the pyrimidinone ring would be introduced through the choice of starting materials and subsequent modifications.

Platelet Aggregation Assay

The inhibitory effect of this compound on platelet aggregation can be assessed using light transmission aggregometry (LTA).

Protocol:

-

Prepare Platelet-Rich Plasma (PRP): Whole blood is collected in sodium citrate and centrifuged at a low speed to obtain PRP.

-

Incubation: PRP is incubated with various concentrations of this compound or a vehicle control.

-

Agonist Addition: Platelet aggregation is induced by adding an agonist such as ADP (adenosine diphosphate) or thrombin.

-

Measurement: The change in light transmission through the PRP suspension is monitored over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

Data Analysis: The extent of inhibition is calculated by comparing the aggregation in the presence of this compound to the control. The IC₅₀ value is then determined.

Fibrinogen Binding Assay

The ability of this compound to inhibit the binding of fibrinogen to platelets can be quantified using flow cytometry.

Protocol:

-

Platelet Preparation: Washed platelets or PRP is prepared from whole blood.

-

Incubation: Platelets are incubated with this compound at various concentrations.

-

Activation and Labeling: Platelets are activated with an agonist (e.g., ADP) in the presence of fluorescently labeled fibrinogen (e.g., FITC-fibrinogen).

-

Flow Cytometry: The fluorescence intensity of individual platelets is measured using a flow cytometer.

-

Data Analysis: The mean fluorescence intensity, which corresponds to the amount of bound fibrinogen, is determined for each this compound concentration. This allows for the calculation of the IC₅₀ for fibrinogen binding inhibition.

Signaling Pathways

The αIIbβ3 integrin participates in bidirectional signaling: "inside-out" signaling, which activates the receptor, and "outside-in" signaling, which is initiated upon ligand binding and leads to various downstream cellular events. By blocking fibrinogen binding, this compound primarily affects outside-in signaling.

Inside-Out Signaling Leading to αIIbβ3 Activation

Platelet agonists (e.g., thrombin, ADP, collagen) bind to their respective receptors, initiating intracellular signaling cascades that converge on the activation of αIIbβ3. This "inside-out" signaling involves key molecules like talin and kindlin, which bind to the cytoplasmic tail of the β3 subunit, causing a conformational change in the extracellular domain of the integrin to a high-affinity state for fibrinogen.

Effect of this compound on Outside-In Signaling

Once activated, the binding of fibrinogen to multiple αIIbβ3 receptors on adjacent platelets leads to platelet aggregation. This ligand binding also initiates "outside-in" signaling, a complex cascade of intracellular events that stabilize the platelet aggregate and promote clot retraction. Key downstream effectors of outside-in signaling include Src family kinases, FAK (Focal Adhesion Kinase), and the activation of the small GTPase RhoA, leading to cytoskeletal reorganization.

This compound, by preventing the initial binding of fibrinogen, effectively abrogates this entire downstream signaling cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ashpublications.org [ashpublications.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structure-Guided Design of a High-Affinity Platelet Integrin αIIbβ3 Receptor Antagonist That Disrupts Mg2+ Binding to the MIDAS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of RUC-1 in Understanding Integrin Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrins are a family of heterodimeric transmembrane receptors that play a pivotal role in cell adhesion, signaling, and mechanotransduction. Comprising α and β subunits, these receptors mediate cell-extracellular matrix (ECM) and cell-cell interactions, making them critical players in a vast array of physiological and pathological processes, including thrombosis, inflammation, and cancer. The platelet integrin αIIbβ3 (also known as glycoprotein IIb/IIIa) is a key mediator of platelet aggregation and thrombus formation, making it a prime target for antiplatelet therapies.[1] RUC-1 is a novel small molecule antagonist that has emerged as a valuable tool for dissecting the intricacies of integrin αIIbβ3 biology. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying integrin function, with a focus on quantitative data, experimental protocols, and signaling pathways.

This compound: A Unique Antagonist of Integrin αIIbβ3

This compound was identified through high-throughput screening as a potent and specific inhibitor of the platelet integrin αIIbβ3.[2][3] Unlike many other αIIbβ3 antagonists that mimic the Arginine-Glycine-Aspartate (RGD) sequence of natural ligands like fibrinogen, this compound possesses a unique mechanism of action.[1] This distinction has significant implications for its biological effects and its utility as a research tool and potential therapeutic agent.

Mechanism of Action

Structural and functional studies have revealed that this compound binds exclusively to a pocket on the β-propeller domain of the αIIb subunit of the integrin.[1][4] This binding is in stark contrast to RGD-mimetic drugs, which typically interact with both the αIIb and β3 subunits and coordinate with the Metal Ion-Dependent Adhesion Site (MIDAS) on the β3 subunit.[1]

The key features of this compound's mechanism of action are:

-

Allosteric Inhibition: By binding to the αIIb subunit, this compound allosterically inhibits ligand binding to the αIIbβ3 receptor.

-

Stabilization of the Inactive State: Crucially, this compound locks the integrin in a closed, low-affinity conformation.[1][5] This prevents the conformational changes that are necessary for integrin activation and high-affinity ligand binding.

-

No Induction of Conformational Changes: Unlike some other αIIbβ3 antagonists, this compound does not induce the "open" conformation of the integrin headpiece.[1] This is significant because the induction of an active conformation by antagonists has been linked to potential side effects such as thrombocytopenia.

The unique binding site of this compound has been mapped to include key residues such as Tyr190 and Asp232 on the αIIb subunit.[1] Mutations in these residues have been shown to significantly reduce the affinity of this compound for the receptor.[1]

Quantitative Data on this compound and its Derivatives

The inhibitory potency of this compound and its more potent congeners, RUC-2 and RUC-4, has been quantified in various assays. These data provide a clear measure of their efficacy in blocking integrin αIIbβ3 function.

| Compound | Assay | Cell Type/System | Agonist | IC50 (nM) | Reference |

| This compound | Fibrinogen Binding Inhibition | Recombinant cell line expressing Y190F αIIbβ3 | - | ~6-fold increase compared to wild-type | [1] |

| This compound | Fibrinogen Binding Inhibition | Recombinant cell line expressing D232H αIIbβ3 | - | >95% decrease in affinity compared to wild-type | [1] |

| RUC-2 | Platelet Aggregation | Human Platelets | ADP | ~100-fold more potent than this compound | [3] |

| RUC-4 | Platelet Aggregation | Human Platelet-Rich Plasma (PRP) | ADP | 40 ± 9 (without aspirin) | [3] |

| RUC-4 | Platelet Aggregation | Human Platelet-Rich Plasma (PRP) | ADP | 37 ± 5 (with aspirin) | [3] |

| RUC-4 | Platelet Aggregation | Human Platelet-Rich Plasma (PRP) | TRAP | 66 ± 25 (citrate anticoagulant) | [3] |

| RUC-4 | Platelet Aggregation | Human Platelet-Rich Plasma (PRP) | TRAP | 122 ± 17 (PPACK anticoagulant) | [3] |

| RUC-4 | Platelet Aggregation | Human Platelet-Rich Plasma (PRP) | ADP | 54 ± 13 (citrate anticoagulant) | [3] |

| RUC-4 | Platelet Aggregation | Human Platelet-Rich Plasma (PRP) | ADP | 102 ± 22 (PPACK anticoagulant) | [3] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in research. Below are representative protocols for key experiments used to characterize the effects of this compound on integrin biology.

Fibrinogen Binding Inhibition Assay

This assay quantifies the ability of this compound to inhibit the binding of fibrinogen to αIIbβ3-expressing cells.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing human αIIbβ3.

-

Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.4 mM NaH2PO4, 12 mM NaHCO3, 5.6 mM glucose, 10 mM HEPES, pH 7.4).

-

Human fibrinogen labeled with a fluorescent probe (e.g., Alexa Fluor 488).

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

Bovine Serum Albumin (BSA).

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader.

Protocol:

-

Cell Preparation: Culture CHO-αIIbβ3 cells to 80-90% confluency. Harvest the cells using a non-enzymatic cell dissociation solution and wash them twice with Tyrode's buffer. Resuspend the cells in Tyrode's buffer containing 1% BSA to a final concentration of 1 x 10^6 cells/mL.

-

Assay Setup: Add 50 µL of the cell suspension to each well of a 96-well plate.

-

Inhibitor Addition: Prepare serial dilutions of this compound in Tyrode's buffer. Add 25 µL of the this compound dilutions or vehicle control (DMSO) to the wells. Incubate for 15 minutes at room temperature.

-

Ligand Addition: Add 25 µL of fluorescently labeled fibrinogen (final concentration, e.g., 10 µg/mL) to each well.

-

Incubation: Incubate the plate for 30 minutes at 37°C in the dark.

-

Washing: Centrifuge the plate at 300 x g for 5 minutes. Carefully aspirate the supernatant and wash the cells three times with 200 µL of cold Tyrode's buffer.

-

Fluorescence Measurement: After the final wash, resuspend the cell pellet in 100 µL of Tyrode's buffer. Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Data Analysis: Subtract the background fluorescence (wells with no cells). Plot the fluorescence intensity against the concentration of this compound. Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response).

Platelet Aggregation Assay

This assay measures the effect of this compound on agonist-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

-

Freshly drawn human venous blood collected into 3.2% sodium citrate tubes.

-

Platelet agonists (e.g., Adenosine Diphosphate - ADP, Thrombin Receptor Activating Peptide - TRAP).

-

This compound dissolved in DMSO.

-

Platelet-poor plasma (PPP) as a blank.

-

Light Transmission Aggregometer (LTA).

-

Aggregometer cuvettes with stir bars.

Protocol:

-

PRP Preparation: Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP if necessary.

-

Assay Procedure:

-

Pipette 450 µL of PRP into an aggregometer cuvette containing a stir bar.

-

Place the cuvette in the heating block of the LTA at 37°C for at least 5 minutes to equilibrate.

-

Add 5 µL of this compound at various concentrations or vehicle control (DMSO) to the PRP and incubate for 2-5 minutes.

-

Set the baseline (0% aggregation) with the PRP sample and the 100% aggregation with PPP.

-

Add 50 µL of the platelet agonist (e.g., 10 µM ADP or 20 µM TRAP) to initiate aggregation.

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis: The extent of aggregation is measured as the maximum percentage change in light transmission. Calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the this compound concentration.[6]

Flow Cytometry for Integrin Activation (PAC-1 Binding)

This assay uses a conformation-specific monoclonal antibody, PAC-1, to detect the active conformation of αIIbβ3 on the surface of platelets.

Materials:

-

Freshly prepared human PRP.

-

Platelet agonist (e.g., ADP).

-

This compound dissolved in DMSO.

-

FITC-conjugated PAC-1 antibody.

-

FITC-conjugated isotype control antibody.

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

Protocol:

-

Platelet Preparation: Adjust PRP to a concentration of 1 x 10^7 platelets/mL with Tyrode's buffer.

-

Incubation with Inhibitor: Aliquot 100 µL of the platelet suspension into flow cytometry tubes. Add this compound at desired concentrations or vehicle control and incubate for 15 minutes at room temperature.

-

Activation and Staining:

-

Add the platelet agonist (e.g., 10 µM ADP) to the tubes and incubate for 10 minutes at room temperature.

-

Add FITC-conjugated PAC-1 antibody (or isotype control) at the manufacturer's recommended concentration.

-

Incubate for 20 minutes at room temperature in the dark.

-

-

Fixation (Optional): Add 400 µL of 1% paraformaldehyde in PBS to fix the platelets.

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.

-

Measure the mean fluorescence intensity (MFI) of PAC-1 binding.

-

-

Data Analysis: Subtract the MFI of the isotype control from the MFI of PAC-1 staining. Normalize the PAC-1 binding in the presence of this compound to the binding in the vehicle-treated, activated control.[7][8]

Signaling Pathways and this compound's Point of Intervention

Integrin activation is a tightly regulated process involving bidirectional signaling: "inside-out" and "outside-in" signaling. This compound's unique mechanism of action places it as a key modulator of the initial stages of integrin-mediated events.

Inside-Out Signaling

Inside-out signaling refers to intracellular signals that lead to a conformational change in the integrin, increasing its affinity for extracellular ligands. This process is crucial for platelet activation and adhesion. Key players in this pathway include talin and kindlin, which bind to the cytoplasmic tail of the β3 subunit.

Caption: Inside-Out Signaling Pathway and this compound Inhibition.

This compound intervenes at a critical step by binding to the αIIb subunit and stabilizing the inactive, bent conformation of αIIbβ3. This prevents the conformational changes necessary for talin and kindlin to effectively bind to the β3 cytoplasmic tail and trigger the inside-out activation cascade.

Outside-In Signaling

Once an integrin binds to its ligand, it initiates "outside-in" signaling, a cascade of intracellular events that lead to various cellular responses, including cell spreading, migration, and proliferation. This involves the recruitment of a complex network of signaling and cytoskeletal proteins to the cytoplasmic tails of the integrin.

Caption: Outside-In Signaling and the Impact of this compound.

By preventing the initial high-affinity binding of ligands like fibrinogen to αIIbβ3, this compound effectively blocks the initiation of outside-in signaling cascades. This makes it a powerful tool for studying the consequences of inhibiting the very first step of integrin-mediated cell adhesion and signaling.

Experimental Workflow for a Typical this compound Study

The following diagram illustrates a typical workflow for investigating the effects of this compound on platelet function.

Caption: Experimental Workflow for this compound Platelet Function Studies.

Conclusion and Future Directions

This compound and its derivatives represent a significant advancement in the field of integrin research and drug development. Its unique allosteric mechanism of inhibiting αIIbβ3 by stabilizing the inactive conformation provides a powerful tool to dissect the molecular events of integrin activation. The lack of induced conformational changes that can lead to neoepitope formation makes this compound and its congeners, like RUC-4 (Zalunfiban), promising candidates for antiplatelet therapy with a potentially improved safety profile.

Future research will likely focus on further elucidating the precise structural dynamics of the this compound-integrin interaction and exploring the therapeutic potential of this class of inhibitors in various thrombotic disorders. The detailed experimental protocols and understanding of the signaling pathways outlined in this guide will serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of integrin biology and develop next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Zalunfiban - Wikipedia [en.wikipedia.org]

- 3. Integrin αIIbβ3: From Discovery to Efficacious Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antiplatelet Agents RUC-1, RUC-2, and Zalunfiban

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the development, mechanism of action, and preclinical and clinical data for the novel antiplatelet agent Zalunfiban (RUC-4) and its precursors, RUC-1 and RUC-2. These compounds represent a unique class of glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitors that lock the receptor in an inactive conformation, offering a distinct pharmacological profile. This document consolidates key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and developmental workflows to serve as a critical resource for researchers in thrombosis and hemostasis.

Introduction: The Evolution from this compound to Zalunfiban

The journey from the initial discovery of this compound to the clinical development of Zalunfiban is a story of rational drug design aimed at creating a rapid-acting, potent, and safe antiplatelet agent for the prehospital treatment of ST-segment elevation myocardial infarction (STEMI).

In the early 2000s, the laboratory of Dr. Barry S. Coller at Rockefeller University initiated a high-throughput screening campaign to identify novel small molecule inhibitors of the platelet integrin αIIbβ3, also known as the GPIIb/IIIa receptor.[1] This effort led to the discovery of This compound , a compound with a unique mechanism of action.[1]

Subsequent structure-based drug design led to the development of RUC-2 , a congener of this compound with a reported 100-fold greater potency in blocking platelet aggregation.[1] While RUC-2 showed promising results in animal models, its low aqueous solubility limited its potential for rapid administration in an emergency setting, such as via an autoinjector.[1]

To overcome this limitation, further molecular modification was undertaken. By replacing a benzene ring in the RUC-2 structure with a pyridine ring, researchers developed RUC-4 , later named Zalunfiban .[1] This modification not only enhanced the compound's solubility but also increased its potency, making it a viable candidate for subcutaneous or intramuscular injection.[1] Zalunfiban is currently being developed by CeleCor Therapeutics, a company founded by Dr. Coller.[1]

Mechanism of Action: A Novel Approach to GPIIb/IIIa Inhibition

This compound, RUC-2, and Zalunfiban share a unique mechanism of action that distinguishes them from other GPIIb/IIIa inhibitors. Instead of directly competing with fibrinogen for the binding site, these molecules bind to the GPIIb/IIIa receptor and displace the magnesium ion (Mg²⁺) at the Metal Ion-Dependent Adhesion Site (MIDAS) within the β3 subunit.[1][2] This displacement locks the receptor in an inactive, low-affinity conformation.[1][2]

By stabilizing the inactive state of the GPIIb/IIIa receptor, these compounds prevent the conformational changes necessary for ligand binding. This, in turn, inhibits platelet aggregation induced by a wide range of agonists, including thrombin, thromboxane A2, and ADP.[1][3] This mechanism is also believed to reduce the risk of thrombocytopenia, a potential side effect associated with some other GPIIb/IIIa inhibitors that can induce neoepitopes on the receptor.[4]

The following diagram illustrates the proposed mechanism of action:

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, RUC-2, and Zalunfiban from preclinical and clinical studies.

Table 1: In Vitro Antiplatelet Activity

| Compound | Assay | Agonist | IC₅₀ (nM) | Source |

| RUC-2 | Platelet Aggregation | ADP | ~10-fold more potent than this compound | [5] |

| Zalunfiban (RUC-4) | Platelet Aggregation (human PRP, citrate) | ADP | 54 ± 13 | [2] |

| Zalunfiban (RUC-4) | Platelet Aggregation (human PRP, citrate) | TRAP | 66 ± 25 | [2] |

| Zalunfiban (RUC-4) | Platelet Aggregation (human PRP, PPACK) | ADP | 102 ± 22 | [2] |

| Zalunfiban (RUC-4) | Platelet Aggregation (human PRP, PPACK) | TRAP | 122 ± 17 | [2] |

| PRP: Platelet-Rich Plasma; TRAP: Thrombin Receptor Activating Peptide; PPACK: D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone |

Table 2: Preclinical Pharmacokinetics of Zalunfiban (RUC-4) in Non-Human Primates

| Dose (mg/kg) | Route | Cₘₐₓ (µM) | Tₘₐₓ (min) | T₁/₂ (hours) | Bioavailability |

| 1.0 | IM | 0.45 | 5 | 0.41 | 1.2 |

| 1.0 | SC | 0.13 | 15 | 0.56 | 0.55 |

| 1.93 | IM | 0.72 | 5 | 0.28 | 0.60 |

| 1.93 | SC | 0.38 | 5 | 0.43 | 0.88 |

| 3.86 | IM | 1.48 | 5 | 0.35 | 0.62 |

| 3.86 | SC | 0.81 | 5 | 0.45 | 0.73 |

| Data from a study in cynomolgus monkeys.[2] |

Table 3: Zalunfiban Phase IIa Clinical Trial Data in STEMI Patients

| Dose (mg/kg) | N | Patients with TIMI flow grade 2 or 3 at initial angiogram | p-trend |

| 0.075 | 7 | 1/7 | 0.004 |

| 0.090 | 9 | 6/9 | |

| 0.110 | 8 | 7/8 | |

| TIMI: Thrombolysis in Myocardial Infarction.[6] |

Table 4: Zalunfiban Phase III (CELEBRATE Trial) Clinical Trial Data in STEMI Patients

| Treatment Group | N | Primary Efficacy Endpoint (Adjusted Odds Ratio vs. Placebo) | Primary Safety Endpoint (Severe/Life-threatening Bleeding) |

| Zalunfiban (0.11 mg/kg) | 853 | 0.79 (95% CI, 0.65 to 0.98; p=0.028) | Not significantly different from placebo |

| Zalunfiban (0.13 mg/kg) | 818 | ||

| Placebo | 796 | ||

| The primary efficacy endpoint was a hierarchical composite of clinical outcomes at 30 days.[7] |

Experimental Protocols

High-Throughput Screening for this compound Discovery (Illustrative Workflow)

The discovery of this compound involved a high-throughput screen of a large chemical library for inhibitors of platelet adhesion to fibrinogen. While the specific, detailed protocol from the original screen is not publicly available, a typical workflow for such a screen is outlined below.

In Vitro Platelet Aggregation Assays

LTA is a widely used method to assess platelet function. The following is a generalized protocol:

-

Blood Collection: Whole blood is collected from consenting donors into tubes containing an anticoagulant, typically 3.2% sodium citrate.

-

Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP from red and white blood cells.

-

Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which is used as a blank or reference.

-

Assay Procedure:

-

PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.

-

A baseline light transmission is established.

-

The test compound (e.g., this compound, RUC-2, or Zalunfiban) or vehicle control is added to the PRP and incubated.

-

A platelet agonist (e.g., ADP, collagen, arachidonic acid, or TRAP) is added to induce aggregation.

-

As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. This change is recorded over time.

-

-

Data Analysis: The extent of platelet aggregation is quantified as the maximum change in light transmission, and IC₅₀ values can be calculated from dose-response curves.

The VerifyNow system is a point-of-care, whole-blood assay that measures platelet-induced aggregation.

-

Sample Collection: Whole blood is collected in a 3.2% sodium citrate tube.

-

Assay Cartridge: The assay is performed using a single-use cartridge containing fibrinogen-coated beads and a platelet agonist.

-

Procedure:

-

The blood collection tube is inserted into the instrument.

-

The instrument automatically transfers the blood into the assay cartridge.

-

The agonist in the cartridge activates the platelets, which then bind to the fibrinogen-coated beads, causing agglutination.

-

The instrument measures the change in light transmittance as the beads and platelets agglutinate.

-

-

Results: The results are reported in P2Y12 Reaction Units (PRU) or Aspirin Reaction Units (ARU), depending on the specific cartridge used.

Preclinical Toxicology Studies (General Outline)

A standard battery of preclinical toxicology studies is required to assess the safety of a new drug candidate before human trials.

Signaling Pathways

Zalunfiban and its precursors act by preventing the "inside-out" signaling that leads to GPIIb/IIIa activation and subsequent "outside-in" signaling. By locking the receptor in an inactive state, the downstream signaling events that lead to platelet spreading, granule secretion, and clot retraction are inhibited.

Conclusion

The development of this compound, RUC-2, and ultimately Zalunfiban represents a significant advancement in the field of antiplatelet therapy. The unique mechanism of action, which involves locking the GPIIb/IIIa receptor in an inactive conformation, offers the potential for potent and rapid inhibition of platelet aggregation with a favorable safety profile. The promising results from the preclinical and clinical studies of Zalunfiban, particularly its efficacy in the prehospital setting for STEMI patients, highlight its potential to address a critical unmet medical need. Further research and the full publication of the CELEBRATE trial results are eagerly awaited by the scientific and medical communities. This technical guide serves as a foundational resource for understanding the science behind this novel class of antiplatelet agents.

References

- 1. Zalunfiban - Wikipedia [en.wikipedia.org]

- 2. Preclinical studies of RUC-4, a novel platelet αIIbβ3 antagonist, in non-human primates and with human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. About zalunfiban - CeleCor Therapeutics [celecor.com]

- 4. diagramresearch.com [diagramresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. Prepercutaneous coronary intervention Zalunfiban dose-response relationship to target vessel blood flow at initial angiogram in st-elevation myocardial infarction – A post hoc analysis of the cel-02 phase IIa study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. celecor.com [celecor.com]

In Silico Modeling of RUC-1 Binding to αIIbβ3: A Technical Guide

This technical guide provides an in-depth analysis of the in silico modeling of RUC-1, a novel antagonist, binding to the platelet integrin receptor αIIbβ3. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the binding mechanism, quantitative data, experimental methodologies, and the logical framework of the interaction.

Introduction to αIIbβ3 and this compound

The platelet integrin αIIbβ3 plays a crucial role in hemostasis and thrombosis by mediating platelet aggregation through its binding to plasma proteins like fibrinogen and von Willebrand factor.[1] The activation of αIIbβ3 is a key event that triggers platelet aggregation.[2] Small molecule antagonists of αIIbβ3 are potent antiplatelet agents. This compound is a novel αIIbβ3-specific small molecule antagonist that has been shown to bind exclusively to the αIIb subunit, a characteristic that distinguishes it from many other αIIbβ3 antagonists that interact with both the αIIb and β3 subunits.[1][3] This unique binding mode has significant therapeutic implications, as it may avoid certain adverse effects associated with other αIIbβ3 inhibitors.

This compound Binding Site and Mechanism

Crystallographic and in silico studies have revealed that this compound binds to a pocket formed by the αIIb β-propeller domain.[1][3] Notably, its binding does not involve interaction with the Metal Ion-Dependent Adhesion Site (MIDAS) on the β3 subunit, which is a common feature for many RGD-mimetic drugs.[1][3] The binding of this compound does not induce the "open" conformation of the αIIbβ3 headpiece; instead, the receptor maintains a "closed" conformation, similar to its unliganded state.[1][3] This is in stark contrast to antagonists like eptifibatide and tirofiban, which cause a significant swing-out of the β3 hybrid domain.[1][3]

Molecular dynamics simulations have further elucidated the stability of the this compound binding pose within the αIIb β-propeller domain.[4] Key residues on the αIIb subunit, specifically Tyrosine 190 (Y190) and Aspartic Acid 232 (D232), have been identified as critical for this compound binding.[1][3]

Quantitative Data: this compound Binding Affinity

Site-directed mutagenesis studies have quantified the importance of key residues in the αIIb subunit for this compound binding affinity. The following table summarizes the impact of specific mutations on the inhibitory activity of this compound.

| Mutant Receptor | Change in IC50 for Fibrinogen Binding Inhibition | Approximate Reduction in this compound Affinity | Reference |

| Y190F αIIbβ3 | 6-fold increase | ~80% | [1][3] |

| D232H αIIbβ3 | Not specified, but affinity is greatly reduced | >95% | [1][3] |

Experimental and Computational Protocols

The elucidation of the this compound binding mechanism has been a multi-disciplinary effort combining X-ray crystallography, molecular dynamics simulations, and functional assays.

X-ray Crystallography

The crystal structure of the αIIbβ3 headpiece in complex with this compound was determined to reveal the atomic details of the interaction.

-

Protein Expression and Purification: The ectodomain of αIIbβ3 is expressed in a suitable cell line (e.g., mammalian cells) and purified using affinity chromatography.

-

Crystallization: The purified αIIbβ3 headpiece is crystallized, often in the presence of a Fab fragment to facilitate crystal packing.

-

Ligand Soaking: this compound is introduced into the crystals by soaking.

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals, and the electron density map is used to build and refine the atomic model of the αIIbβ3-RUC-1 complex.

Molecular Dynamics (MD) Simulations

MD simulations are employed to study the dynamics and stability of the this compound binding pocket and to identify key interactions.

-

System Setup: The crystal structure of the αIIbβ3-RUC-1 complex is used as the starting point. The complex is placed in a simulation box with explicit water molecules and ions to mimic physiological conditions.

-

Force Field: A suitable force field (e.g., CHARMM, AMBER) is chosen to describe the interatomic interactions.

-

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

-

Production Run: Long-timescale MD simulations (nanoseconds to microseconds) are performed to sample the conformational space of the complex.

-

Analysis: Trajectories are analyzed to determine the stability of the binding pose, identify key hydrogen bonds and other interactions, and calculate binding free energies.[4]

Metadynamics Simulations

Metadynamics is an enhanced sampling technique used to explore the free energy landscape of ligand binding and identify the lowest energy binding state.

-

Collective Variables: One or more collective variables that describe the binding process (e.g., the distance between the ligand and the binding site) are chosen.

-

Biasing Potential: A history-dependent biasing potential is added to the system's Hamiltonian to discourage the system from revisiting already explored regions of the conformational space.

-

Free Energy Reconstruction: The free energy surface is reconstructed from the accumulated biasing potential, revealing the most stable binding poses.

Functional Assays

-

Fibrinogen Binding Inhibition Assay: The ability of this compound to inhibit the binding of fibrinogen to αIIbβ3 is measured. This is often done using purified receptors or in a cell-based assay with cells expressing αIIbβ3. The IC50 value, the concentration of inhibitor required to reduce fibrinogen binding by 50%, is determined.

-

Site-Directed Mutagenesis: To validate the importance of specific residues identified by crystallography and MD simulations, mutations are introduced into the αIIb subunit (e.g., Y190F, D232H). The effect of these mutations on this compound binding affinity is then assessed using functional assays.[1][3]

Visualizations

Signaling Pathway of αIIbβ3 Activation

Caption: Inside-out signaling pathway leading to αIIbβ3 activation and platelet aggregation.

In Silico Modeling Workflow for this compound Binding

Caption: A typical workflow for the in silico modeling of this compound binding to αIIbβ3.

Logical Relationship of this compound Binding and αIIbβ3 Conformation

References

Early Preclinical Data on RUC-1 Efficacy: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

RUC-1 is a novel small molecule inhibitor targeting the platelet integrin αIIbβ3, a key receptor in platelet aggregation and thrombus formation.[1] Identified through high-throughput screening of over 30,000 compounds, this compound presented a unique mechanism of action, leading to its selection for further drug development.[2] This compound served as the foundational scaffold for the development of more potent and soluble analogs, including RUC-2 and ultimately Zalunfiban (RUC-4), an agent intended for the emergency prehospital treatment of ST-elevation myocardial infarction (STEMI).[2][3][4] This technical guide provides a comprehensive overview of the early preclinical data on this compound and its successors, focusing on its mechanism of action, efficacy data from various in vitro and in vivo models, and the experimental protocols utilized in its evaluation.

Mechanism of Action

This compound and its derivatives function as antagonists of the αIIbβ3 integrin receptor.[1] Unlike many ligand-mimetic drugs that bind to both the αIIb and β3 subunits, this compound exhibits a distinct binding mechanism.[1] Crystallographic and molecular dynamics studies have revealed that this compound binds exclusively to a pocket within the αIIb β-propeller domain.[1] This interaction does not involve the MIDAS (metal ion-dependent adhesion site) metal ion in the β3 I domain, a common target for other αIIbβ3 antagonists.[1][5] Key residues identified as crucial for this compound binding are αIIb Y190 and αIIb D232.[1] By binding to this site, this compound locks the αIIbβ3 receptor in an inactive, closed conformation, preventing the binding of its natural ligands, fibrinogen and von Willebrand factor, and thereby inhibiting platelet aggregation.[1][2]

Signaling Pathway of αIIbβ3 Inhibition by this compound

Caption: this compound binds to the αIIb subunit, preventing αIIbβ3 activation and subsequent platelet aggregation.

Preclinical Efficacy Data

While specific quantitative preclinical efficacy data for this compound is limited in publicly available literature, the data for its more potent analogs, RUC-2 and RUC-4, provide a strong indication of the potential of this class of inhibitors.

In Vitro Platelet Aggregation

Studies on human platelets are crucial for determining the inhibitory potential of antiplatelet agents. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.

| Compound | Agonist | IC50 (nM) | Species | Anticoagulant |

| RUC-4 | Arachidonic Acid (1.5 mM) | 61 ± 1 | Human | Citrate |

Table 1: In Vitro Inhibition of Platelet Aggregation by RUC-4.[5]

It is noted that RUC-2 is 100 times more potent than this compound in blocking platelet aggregation, and RUC-4 is approximately 20% more potent than RUC-2.[2][3]

In Vivo Antithrombotic Efficacy

Animal models are essential for evaluating the in vivo efficacy of antithrombotic agents. Mouse models of carotid artery thrombosis and microvascular thrombi formation have been utilized to assess the effects of RUC-2 and RUC-4.

| Compound | Animal Model | Key Findings |

| RUC-2 | FeCl3-induced carotid artery thrombosis (mice) | Prevented thrombotic occlusion. |

| RUC-4 | FeCl3-induced carotid artery thrombosis (mice) | Prevented thrombotic occlusion. |

| RUC-2 | Laser-induced microvascular thrombi (mice with human platelets) | Decreased microvascular thrombi. |

| RUC-4 | Laser-induced microvascular thrombi (mice with human platelets) | Decreased microvascular thrombi. |

Table 2: In Vivo Antithrombotic Effects of RUC-2 and RUC-4 in Mouse Models.[3]

Pharmacodynamics in Non-Human Primates

Pharmacodynamic studies in non-human primates provide valuable data on the onset and duration of action of a drug candidate.

| Compound | Dose (mg/kg) | Route of Administration | Onset of Action | Duration of Action | Species |

| RUC-4 | 1.9 | Intramuscular | < 15 minutes | 4.5 hours | Non-human primate |

| RUC-4 | 3.85 | Intramuscular | < 15 minutes | 24 hours | Non-human primate |

Table 3: Pharmacodynamics of Intramuscular RUC-4 in Non-Human Primates.[3][4]

Experimental Protocols

In Vitro Platelet Aggregation Assay

Objective: To determine the concentration of the inhibitor required to block 50% of platelet aggregation (IC50) induced by a specific agonist.

Methodology:

-

Blood Collection: Whole blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.

-

Platelet Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer.

-

Assay Procedure:

-

A sample of PRP is placed in the aggregometer and warmed to 37°C.

-

The inhibitor (this compound or its analogs) at varying concentrations is added to the PRP and incubated for a specified time.

-

An agonist (e.g., ADP, arachidonic acid) is added to induce platelet aggregation.

-

The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of platelet aggregation against the logarithm of the inhibitor concentration.

Experimental Workflow for In Vitro Platelet Aggregation Assay

Caption: Workflow for determining the in vitro efficacy of this compound in inhibiting platelet aggregation.

Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model

Objective: To evaluate the in vivo antithrombotic effect of an inhibitor in preventing arterial thrombosis.

Methodology:

-

Animal Preparation: Mice are anesthetized, and the common carotid artery is surgically exposed.

-

Drug Administration: The test compound (e.g., RUC-2, RUC-4) is administered to the mice via a specified route (e.g., intravenous, intramuscular).

-

Thrombus Induction: A piece of filter paper saturated with ferric chloride (FeCl3) solution is applied to the adventitial surface of the carotid artery to induce endothelial injury and subsequent thrombus formation.

-

Blood Flow Monitoring: Blood flow in the carotid artery is continuously monitored using a Doppler flow probe.

-

Endpoint: The time to complete thrombotic occlusion (cessation of blood flow) is recorded.

-

Data Analysis: The time to occlusion in the treated group is compared to that of a vehicle-treated control group to assess the efficacy of the inhibitor.

Conclusion

This compound was a seminal discovery in the development of a novel class of αIIbβ3 integrin inhibitors with a unique allosteric mechanism of action. While detailed preclinical efficacy data for this compound itself is not extensively published, the robust in vitro and in vivo data for its successors, RUC-2 and Zalunfiban (RUC-4), underscore the therapeutic potential of targeting this specific binding site on the αIIb subunit. The progression from this compound to the more potent and soluble RUC-4 demonstrates a successful structure-based drug design effort. The preclinical data collectively suggests that this class of compounds holds significant promise for the acute treatment of thrombotic diseases such as myocardial infarction. Further clinical development of Zalunfiban will ultimately determine the clinical utility of this therapeutic approach.

References

- 1. researchgate.net [researchgate.net]

- 2. Zalunfiban - Wikipedia [en.wikipedia.org]

- 3. RUC-4: a novel αIIbβ3 antagonist for prehospital therapy of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RUC-4: A Novel αIIbβ3 Antagonist for Pre-hospital Therapy of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical studies of RUC-4, a novel platelet αIIbβ3 antagonist, in non-human primates and with human platelets - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for RUC-1 Platelet Aggregation Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the inhibitory effect of RUC-1, a small molecule inhibitor of the platelet integrin αIIbβ3 (glycoprotein IIb/IIIa), on platelet aggregation using light transmission aggregometry (LTA). This document is intended for researchers, scientists, and drug development professionals familiar with basic laboratory procedures.

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. Upon vascular injury, platelets adhere to the exposed subendothelium, become activated, and recruit additional platelets to form a hemostatic plug. This process is mediated by a variety of agonists, including adenosine diphosphate (ADP), collagen, and thrombin, which trigger intracellular signaling cascades. A final common pathway in platelet aggregation is the conformational activation of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, which enables it to bind fibrinogen, leading to the cross-linking of platelets.

This compound is a small molecule antagonist of the GP IIb/IIIa receptor. By binding to this receptor, this compound prevents the binding of fibrinogen and other ligands, thereby inhibiting platelet aggregation induced by various agonists. Light transmission aggregometry is the gold-standard method for in vitro evaluation of platelet function and the efficacy of antiplatelet agents like this compound. LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Data Presentation

Table 1: Typical Agonist Concentrations for Light Transmission Aggregometry

| Agonist | Typical Concentration Range | Reference |

| Adenosine Diphosphate (ADP) | 2 - 20 µM | [1][2] |

| Collagen | 1 - 10 µg/mL | [1] |

| Thrombin Receptor Activator Peptide-6 (TRAP-6) | 1 - 20 µM | [1] |

| Arachidonic Acid | 0.5 - 1 mM | [2] |

| Epinephrine | 5 - 10 µM | [2][3] |

| Ristocetin | 1.25 - 1.5 mg/mL | [3] |

Table 2: Interpretation of Light Transmission Aggregometry Results

| Parameter | Description | Typical Normal Value |

| Maximum Aggregation (%) | The maximum percentage of light transmission achieved after agonist addition, reflecting the extent of platelet aggregation. | Varies with agonist and concentration. Generally >70% for strong agonists. |

| Slope | The rate of aggregation, calculated from the steepest part of the aggregation curve. | Varies. |

| Lag Phase (seconds) | The time from agonist addition to the onset of aggregation. | Varies, particularly prominent with collagen. |

| Primary Wave Aggregation | The initial, reversible phase of aggregation induced by weak agonists like low-dose ADP. | Present with weak agonists. |

| Secondary Wave Aggregation | The subsequent, irreversible phase of aggregation resulting from the release of endogenous agonists from platelet granules. | Present with sufficient agonist stimulation. |

| IC50 | The concentration of an inhibitor (e.g., this compound) that produces 50% inhibition of the maximum aggregation response. | Determined from a dose-response curve. |

Experimental Protocols

Principle of Light Transmission Aggregometry

LTA measures the increase in light transmission through a stirred suspension of platelet-rich plasma (PRP) as platelets aggregate.[4] Initially, the PRP is turbid due to the uniform suspension of individual platelets. Upon the addition of an agonist, platelets aggregate, forming larger clumps. This clumping reduces the turbidity of the plasma, allowing more light to pass through to a photodetector. The change in light transmission is recorded over time, generating an aggregation curve. Platelet-poor plasma (PPP) is used as a reference for 100% light transmission.[5]

Reagents and Materials

-

Freshly drawn human whole blood

-

3.2% (0.105 M) Sodium Citrate anticoagulant

-

Platelet agonists (e.g., ADP, collagen, TRAP-6)

-

This compound (or other inhibitors) at desired concentrations

-

Saline (0.9% NaCl)

-

Light Transmission Aggregometer

-

Calibrated pipettes

-

Plastic or siliconized glass cuvettes with stir bars

-

Centrifuge

Blood Collection and PRP Preparation

-

Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 10-14 days.

-

Use a 19- or 21-gauge needle to minimize platelet activation during venipuncture.

-

Discard the first 2-3 mL of blood to avoid contamination with tissue factors.

-

Collect blood into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).

-

Gently invert the tubes 3-5 times to ensure proper mixing.

-

Process the blood within 1 to 2 hours of collection.

-

Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature (18-24°C) with the brake off to obtain PRP.[4]

-

Carefully aspirate the upper platelet-rich plasma layer into a clean plastic tube. Avoid disturbing the buffy coat.

-

To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes.

-

Aspirate the supernatant PPP into a separate plastic tube.

-

Keep both PRP and PPP at room temperature for the duration of the experiment. Assays should be completed within 3-4 hours of blood collection.

This compound Platelet Aggregation Assay Protocol

-

Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

-

Calibration:

-

Pipette 450-500 µL of PPP into a cuvette with a stir bar. Place it in the appropriate channel of the aggregometer. Set this as 100% aggregation (maximum light transmission).

-

Pipette the same volume of PRP into another cuvette with a stir bar. Place it in the sample channel. Set this as 0% aggregation (baseline light transmission).

-

-

Baseline Reading: Allow the PRP in the sample cuvette to stir at 37°C for at least 1-2 minutes to establish a stable baseline.

-

Inhibitor Incubation (this compound):

-

To assess the effect of this compound, add a small volume (e.g., 5-10 µL) of the this compound solution at the desired final concentration to the PRP sample.

-

Incubate the PRP with this compound for a predetermined period (e.g., 1-5 minutes) at 37°C with stirring. A vehicle control (the solvent used to dissolve this compound) should be run in parallel.

-

-

Initiation of Aggregation:

-

Add a small volume of the chosen platelet agonist (e.g., ADP, collagen) to the PRP cuvette to achieve the desired final concentration.

-

The volume of the agonist should be minimal (typically 1/10th of the PRP volume) to avoid significant dilution.

-

-

Data Acquisition: Record the change in light transmission for a set period, typically 5-10 minutes, or until the aggregation response reaches a plateau.

-

Data Analysis:

-

Determine the maximum percentage of aggregation for each sample.

-

To evaluate the inhibitory effect of this compound, calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Max Aggregation with this compound / Max Aggregation with Vehicle)] x 100

-

To determine the IC50 value, perform the assay with a range of this compound concentrations and plot the percent inhibition against the logarithm of the this compound concentration.

-

Mandatory Visualizations

Caption: Experimental workflow for the this compound platelet aggregation assay.

Caption: Simplified signaling pathway of platelet aggregation and the inhibitory action of this compound.

References

- 1. Intelligent classification of platelet aggregates by agonist type - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ashpublications.org [ashpublications.org]

- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 5. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for RUC-1 Preparation in Cell-Based Assays

A comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of RUC-1 in cell-based assays.

Introduction

The molecule designated as this compound represents a novel area of investigation within cell-based research. As a compound with emerging biological significance, establishing standardized protocols for its use is paramount to ensure reproducibility and accuracy in experimental outcomes. These application notes provide a detailed framework for the preparation of this compound and its application in various cell-based assays, designed to elucidate its mechanism of action and potential therapeutic effects.

Cell-based assays are fundamental tools in drug discovery and biomedical research, offering insights into cellular processes in a physiologically relevant context.[1][2][3] The proper preparation and application of investigational compounds like this compound are critical for obtaining reliable and translatable data.[3] This document outlines the essential procedures for working with this compound, from initial stock solution preparation to its use in functional cellular screens.

Mechanism of Action and Signaling Pathways

While the precise mechanism of action for this compound is a subject of ongoing investigation, preliminary studies suggest its involvement in key cellular signaling pathways. Understanding these pathways is crucial for designing relevant assays and interpreting experimental results. The following diagram illustrates a hypothetical signaling cascade potentially modulated by this compound, providing a conceptual framework for further investigation.

Caption: Hypothetical signaling pathway potentially modulated by this compound.

Quantitative Data Summary

Effective concentrations, incubation times, and other quantitative parameters are critical for the successful application of this compound in cell-based assays. The following tables summarize key quantitative data derived from preliminary experiments.

Table 1: Recommended Concentration Ranges for this compound in Various Cell Lines

| Cell Line | Assay Type | Recommended Concentration Range (µM) | Notes |

| HCT116 | Proliferation | 0.1 - 10 | Optimal concentration may vary with seeding density.[4] |

| Jurkat | Apoptosis | 1 - 25 | Higher concentrations may induce necrosis. |

| Calu-1 | Oxidative Stress | 0.5 - 15 | Monitor for off-target effects at higher concentrations.[5] |

| Primary Neurons | Viability | 0.01 - 1 | Primary cells may be more sensitive. |

Table 2: Suggested Incubation Times for this compound Treatment

| Assay Type | Incubation Time (hours) | Endpoint Measurement |

| Signaling Pathway Activation | 0.5 - 4 | Western Blot, Phospho-Flow Cytometry |

| Gene Expression Analysis | 6 - 24 | RT-qPCR, Reporter Assays |

| Cell Viability/Cytotoxicity | 24 - 72 | ATP-based assays, Live/Dead staining |

| Proliferation | 48 - 96 | Cell counting, BrdU incorporation |

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of experimental results. The following sections provide step-by-step methodologies for the preparation of this compound and its application in common cell-based assays.

This compound Stock Solution Preparation

Proper preparation of the this compound stock solution is the first critical step in any cell-based experiment.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipette

Protocol:

-

Allow the this compound powder to equilibrate to room temperature before opening the vial.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in high-quality DMSO. For example, to prepare 1 mL of a 10 mM stock solution from a compound with a molecular weight of 500 g/mol , dissolve 5 mg of this compound in 1 mL of DMSO.

-

Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution.

-

Centrifuge the vial briefly (e.g., 1000 x g for 1 minute) to pellet any undissolved particulate matter.[6]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

References

- 1. criver.com [criver.com]

- 2. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 3. bioagilytix.com [bioagilytix.com]

- 4. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calu-1 In Vitro Reactive Oxygen Species Assay (Oxidative Stress) - Creative Biolabs [creative-biolabs.com]

- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for RUC-1 Administration in Murine Thrombosis Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

RUC-1 is a small molecule inhibitor of the platelet integrin αIIbβ3 (also known as glycoprotein IIb/IIIa), a key receptor in platelet aggregation.[1] By binding to the αIIbβ3 complex, this compound locks the receptor in an inactive conformation, preventing the binding of fibrinogen and von Willebrand factor, and thereby inhibiting platelet aggregation mediated by various agonists like ADP, thrombin, and thromboxane.[1] This unique mechanism of action makes this compound and its more potent and soluble congeners, RUC-2 and RUC-4 (zalunfiban), valuable tools for the study of thrombosis and the development of novel antiplatelet therapies.[1][2][3] These application notes provide detailed protocols for the administration of this compound and its derivatives in established murine models of thrombosis.

Mechanism of Action

This compound and its analogs target the Metal Ion-Dependent Adhesion Site (MIDAS) of the β3 subunit of the αIIbβ3 integrin.[4][5] By displacing the divalent cation required for ligand binding, these compounds prevent the conformational changes necessary for receptor activation and subsequent platelet aggregation.[4][5] This leads to a potent anti-thrombotic effect.

Quantitative Data from Murine and Non-Human Primate Studies

The following table summarizes key quantitative data from preclinical studies of this compound's potent congeners, RUC-2 and RUC-4. This data can serve as a strong starting point for designing experiments with this compound, given their shared mechanism of action.

| Compound | Animal Model | Dose | Route of Administration | Key Outcomes | Reference |

| RUC-2 | hαIIb/mβ3 Mice | 3.85 mg/kg | Intraperitoneal (IP) | Complete inhibition of platelet aggregation within 15 minutes, lasting for ~2 hours. | [3] |

| RUC-4 | hαIIb/mβ3 Mice | 1.2 mg/kg | Intramuscular (IM) | Complete inhibition of platelet aggregation at 5 minutes, with partial return at 4 hours. | [3] |

| RUC-2 | hαIIb/mβ3 Mice | 3.85 mg/kg | Intraperitoneal (IP) | Protection against FeCl3-induced carotid artery thrombosis. | [3] |

| RUC-4 | hαIIb/mβ3 Mice | 1.2 mg/kg | Intramuscular (IM) | Protection against FeCl3-induced carotid artery thrombosis. | [3] |

| RUC-4 | Non-human Primates | 1.9 mg/kg & 3.85 mg/kg | Intramuscular (IM) | Complete inhibition of platelet aggregation within 15 minutes, with dose-dependent return after 4.5 to 24 hours. | [2][3] |

| RUC-4 | Non-human Primates | 1.0, 1.93, & 3.86 mg/kg | IV, IM, SC | Dose-dependent peak levels within 5-15 minutes (IM and SC), with a half-life of 0.28 to 0.56 hours. | [4] |

Experimental Protocols

Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model

This is a widely used model to study arterial thrombosis. The application of ferric chloride to the carotid artery induces oxidative injury to the vessel wall, leading to thrombus formation.

Materials:

-

This compound or its analogs (RUC-2, RUC-4)

-

Saline (vehicle control)

-

Anesthetic (e.g., isoflurane)

-

Ferric Chloride (FeCl3) solution (e.g., 10% or 20%)

-

Filter paper strips

-

Surgical instruments (forceps, scissors)

-

Doppler flow probe

Procedure:

-

Anesthetize the mouse using an appropriate anesthetic.

-

Make a midline cervical incision and carefully expose the common carotid artery.

-

Place a Doppler flow probe around the artery to monitor blood flow.

-

Administer this compound or vehicle control via the desired route (e.g., intraperitoneal or intramuscular injection).

-

After the desired pretreatment time (e.g., 20 minutes), apply a small piece of filter paper saturated with FeCl3 solution to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

-

Remove the filter paper and monitor the arterial blood flow using the Doppler probe until complete occlusion occurs or for a predetermined observation period.

-

Record the time to occlusion (TTO).

Laser-Induced Cremaster Muscle Arteriolar Thrombosis Model

This model allows for real-time visualization of thrombus formation in the microvasculature. A focused laser beam is used to induce endothelial injury and initiate thrombosis.

Materials:

-

This compound or its analogs

-

Saline (vehicle control)

-

Anesthetic

-

Fluorescently labeled platelets or an antibody against a platelet surface marker (e.g., anti-CD41)

-

Intravital microscope equipped with a laser

Procedure:

-

Anesthetize the mouse.

-

Surgically prepare the cremaster muscle for intravital microscopy.

-

Administer fluorescently labeled platelets or a platelet-specific antibody intravenously.

-

Administer this compound or vehicle control.

-

Position the mouse on the microscope stage and identify a suitable arteriole.

-

Induce endothelial injury by focusing a laser beam on the vessel wall.

-

Record the process of platelet adhesion and aggregation at the injury site using video microscopy.

-

Analyze the recorded images to quantify thrombus size and stability over time.

Platelet Aggregation Assays

To assess the efficacy of this compound in vitro, platelet aggregation studies can be performed using platelet-rich plasma (PRP) from mice or humans.

Materials:

-

Blood collection tubes with anticoagulant (e.g., citrate or PPACK)

-

Platelet aggregometer

-

Platelet agonists (e.g., ADP, collagen, thrombin)

-

This compound at various concentrations

Procedure:

-

Collect whole blood into tubes containing an anticoagulant.

-

Prepare PRP by centrifugation.

-

Pre-incubate PRP with various concentrations of this compound or vehicle control.

-

Add a platelet agonist to initiate aggregation.

-

Monitor the change in light transmittance in the aggregometer to measure the extent of platelet aggregation.

-

Calculate the IC50 of this compound for each agonist.

Bleeding Time Assessment

A critical aspect of developing antiplatelet agents is to assess their impact on hemostasis. The tail bleeding time assay is a common method for this purpose in mice.

Materials:

-

Scalpel or sharp blade

-

Filter paper

-

Timer

Procedure:

-

Administer this compound or vehicle control to the mouse.

-

After a specified time, anesthetize the mouse.

-

Transect the tail 2-3 mm from the tip.

-

Gently blot the blood with filter paper every 30 seconds without touching the wound.

-